Chlorobis(ethylene)iridium(I) Dimer

Cyclometalation C–H activation Iridium precursor selectivity

When synthesizing tridentate Ir(III) pincer complexes, [Ir(COE)₂Cl]₂ and Ir(dmso)₃Cl often produce complex mixtures requiring extensive chromatographic purification. [Ir(C₂H₄)₂Cl]₂ resolves this via clean, quantitative ethylene displacement, yielding the cyclometalated product as a single species-as demonstrated by Young et al. (2009). • 67.7 wt% Ir - ~18% more active metal per gram vs. [Ir(COD)Cl]₂, reducing cost-per-mole. • ≥95.0% purity with Ir content (65.0-71.0%) verified by argentometric titration. • Ambient-temperature stoichiometric ligand exchange for MOF and materials applications.

Molecular Formula C8H16Cl2Ir2-2
Molecular Weight 567.55 g/mol
CAS No. 39722-81-1
Cat. No. B1516257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorobis(ethylene)iridium(I) Dimer
CAS39722-81-1
Molecular FormulaC8H16Cl2Ir2-2
Molecular Weight567.55 g/mol
Structural Identifiers
SMILESC=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir]
InChIInChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2
InChIKeyKIGDBTYHWLDKQG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorobis(ethylene)iridium(I) Dimer (CAS 39722-81-1) – Procurement-Grade Organometallic Iridium Precursor Overview


Chlorobis(ethylene)iridium(I) Dimer, systematically named di-μ-chlorotetrakis(ethylene)diiridium(I) and formulated as [Ir(η²-C₂H₄)₂(μ-Cl)]₂, is a chloride-bridged dinuclear iridium(I) alkene complex [1]. It belongs to the class of halogenobis(alkene)iridium(I) dimers and serves as a versatile entry point into Ir(I) chemistry via facile displacement of its labile ethylene ligands [2]. Commercially, it is supplied as an amber-to‑brown crystalline solid with a certified purity of ≥95.0% and an iridium mass fraction of 65.0–71.0% .

Why [Ir(COD)Cl]₂ or [Ir(COE)₂Cl]₂ Cannot Simply Replace Chlorobis(ethylene)iridium(I) Dimer in Critical Synthesis Steps


Iridium(I) alkene dimers are often treated as interchangeable precursors, but the identity of the alkene ligand profoundly influences the speciation, selectivity, and cleanliness of downstream reactions. [Ir(η²-C₂H₄)₂(μ-Cl)]₂ carries the smallest, most labile olefin among the common dinuclear Ir(I) precursors. In the seminal cyclometalation study by Young et al. (2009), discrete Ir(I) synthons [Ir(cyclooctene)₂Cl]₂ and Ir(dmso)₃Cl produced complicated product mixtures, whereas [Ir(C₂H₄)₂Cl]₂ yielded the desired tridentate Ir(NNC) complex cleanly [1]. The facile displacement of ethylene also minimizes the risk of residual bulky olefin interference in subsequent catalytic cycles or materials synthesis, as explicitly exploited in microporous organometallic framework construction [2]. These factors directly affect batch-to‑batch reproducibility, purification burden, and ultimate catalyst performance.

Quantitative Differentiation Evidence for Chlorobis(ethylene)iridium(I) Dimer versus Closest Iridium(I) Dimer Comparators


Clean Cyclometalation Selectivity: [Ir(C₂H₄)₂Cl]₂ vs. [Ir(cyclooctene)₂Cl]₂

In a direct head-to-head comparison, [Ir(C₂H₄)₂Cl]₂ reacted with 6-phenyl-2,2′-bipyridine to afford the desired tridentate cyclometalated Ir(NNC) complex Ir(NNC)Et(C₂H₄)Cl (4) as a single, clean product. When alternative Ir(I) synthons Ir(dmso)₃Cl or [Ir(cyclooctene)₂Cl]₂ were employed under analogous conditions, only complicated mixtures of products were obtained [1].

Cyclometalation C–H activation Iridium precursor selectivity

Iridium Mass Fraction (Metal Loading): [Ir(C₂H₄)₂Cl]₂ vs. [Ir(COD)Cl]₂

The theoretical iridium content of [Ir(C₂H₄)₂(μ‑Cl)]₂ (C₈H₁₆Cl₂Ir₂, Mw 567.55 g mol⁻¹) is 67.7 wt% Ir, whereas the most widely used comparator [Ir(COD)Cl]₂ (C₁₆H₂₄Cl₂Ir₂, Mw 671.70 g mol⁻¹) contains only 57.2 wt% Ir . Commercially, the ethylene dimer is certified at 65.0–71.0% Ir by argentometric titration .

Precursor economy Metal content Procurement cost-efficiency

Ethylene Ligand Lability and Facile Substitution: [Ir(C₂H₄)₂Cl]₂ vs. Higher-Olefin Dimers

The ethylene ligands in [Ir(C₂H₄)₂Cl]₂ are rapidly and quantitatively displaced by other olefins such as cyclooctene, 1,5‑cyclooctadiene, or C₆₀ fullerenes at room temperature [1][2]. In contrast, displacement of chelating dienes (e.g., COD) or bulkier mono‑olefins (e.g., cyclooctene) typically requires prolonged heating or excess competing ligand [3].

Ligand exchange Precursor reactivity Organometallic materials

Defined Purity and Identity: Commercial Specification of Chlorobis(ethylene)iridium(I) Dimer

The primary commercial source (TCI) provides this compound with a minimum argentometric titration purity of 95.0% and an iridium content window of 65.0–71.0%, with NMR confirmation of structure . For comparison, [Ir(cyclooctene)₂Cl]₂ is frequently listed as ≥95% (Ir basis) but is significantly more air‑sensitive, leading to batch variability in academic‑scale syntheses, while [Ir(COD)Cl]₂ purity is typically 97–98% but with variable residual COD content that can inhibit catalysis .

Quality control Procurement specification Reproducibility

Versatile Access to Both Ir(I) and Ir(III) Architectures via Substitution and Oxidative Addition

The chloro‑bridged dimer undergoes clean bridge‑cleavage with monodentate or bidentate ligands to yield mononuclear Ir(I) complexes, e.g., trans‑[IrCl(C₂H₄)(PR₃)₂] (isolated in 80–90% yield with iPr₂PCH₂CO₂Me) [1]. The [Ir(COD)Cl]₂ analogue can also undergo bridge‑cleavage but often retains COD coordination, necessitating additional CO or H₂ treatment to liberate the Ir center .

Synthetic versatility Bridge cleavage Oxidative addition

Recommended Procurement Scenarios for Chlorobis(ethylene)iridium(I) Dimer Based on Evidence‑Based Differentiation


Selective Cyclometalation for Pincer and Tridentate Ligand Architectures

For laboratories synthesizing tridentate C^N^C or N^N^C pincer complexes, [Ir(C₂H₄)₂Cl]₂ is the precursor of choice because it delivers the target cyclometalated complex as a single, clean product, whereas [Ir(cyclooctene)₂Cl]₂ and Ir(dmso)₃Cl yield complicated mixtures that require laborious purification [1]. This is critical for groups pursuing well‑defined Ir(III) catalysts for C–H activation or hydrogen‑transfer reactions.

Atom‑Efficient Synthesis of Organometallic Frameworks and Bimetallic Materials

When constructing microporous organometallic materials or fullerene‑based networks, the ethylene dimer’s rapid, quantitative olefin displacement at ambient temperature enables stoichiometric control and high Ir incorporation (Ir/Cl ratio 2.1 achieved experimentally) [1]. Analogous reactions with [Ir(COD)Cl]₂ are slower and often leave residual chelating diene, compromising material purity.

Economic Large‑Scale Precursor Procurement Where Metal Content Drives Cost

Procurement managers evaluating iridium precursors on a cost‑per‑gram‑of‑iridium basis will find that [Ir(C₂H₄)₂Cl]₂ delivers 67.7 wt% Ir vs. 57.2 wt% for [Ir(COD)Cl]₂ — an ~18% relative advantage [1]. Combined with certified purity of ≥95.0% and Ir content verification via argentometric titration [2], this translates to more predictable budgeting and reduced waste in scaling operations.

Generation of Mononuclear Ir(I) Complexes with Retained Spectroscopic Handle

When synthetic protocols require a mononuclear Ir(I) intermediate that retains a diagnostic ¹H NMR handle (the ethylene ligand), bridge‑cleavage of the ethylene dimer with phosphines or arsines proceeds in 80–90% isolated yield [1]. This is particularly valuable for mechanistic studies where monitoring ethylene displacement by ¹H NMR provides real‑time kinetic information.

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